What is the chemical structure of 3-(1-Pyrrolidinylcarbonyl)benzaldehyde
What is the chemical structure of 3-(1-Pyrrolidinylcarbonyl)benzaldehyde
An in-depth technical analysis of 3-(1-Pyrrolidinylcarbonyl)benzaldehyde requires a dual focus on its structural bifunctionality and the precise synthetic methodologies required to construct it. As a highly versatile building block in medicinal chemistry, this molecule features both an electrophilic aldehyde and a sterically constrained tertiary amide, making it a critical intermediate for generating diverse chemical libraries.
This whitepaper details the structural properties, the mechanistic causality behind its synthesis, and a self-validating experimental protocol designed for high-yield production.
Structural Elucidation & Physicochemical Profile
3-(1-Pyrrolidinylcarbonyl)benzaldehyde is an aromatic compound characterized by a benzaldehyde core with a 1-pyrrolidinylcarbonyl moiety substituted at the meta (3-) position.
The molecule is defined by two orthogonal reactive centers:
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The Aldehyde Moiety: A highly electrophilic site primed for reductive aminations, Knoevenagel condensations, or Wittig reactions.
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The Tertiary Amide (Pyrrolidine Ring): Formed via the condensation of a carboxylic acid with the secondary amine, pyrrolidine. The 5-membered nitrogen heterocycle restricts the conformational flexibility of the amide bond, imparting structural rigidity and increased lipophilicity—traits highly sought after in drug scaffold design to improve target binding affinity and membrane permeability.
Quantitative Physicochemical Data
To facilitate compound tracking and analytical validation, the core physicochemical properties are summarized below [1]:
| Property | Value |
| Chemical Name | 3-(1-Pyrrolidinylcarbonyl)benzaldehyde |
| CAS Registry Number | 1392514-89-4 |
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.24 g/mol |
| Purity (Commercial Standard) | ≥97% |
| InChI Key | PJWJXMCUOHIVGY-UHFFFAOYSA-N |
Synthesis Strategy & Mechanistic Causality
The most efficient route to synthesize 3-(1-Pyrrolidinylcarbonyl)benzaldehyde is the direct amide coupling of 3-formylbenzoic acid and pyrrolidine . However, the presence of the reactive aldehyde presents a chemoselectivity challenge. If the secondary amine (pyrrolidine) is mixed directly with the aldehyde under the wrong conditions, reversible aminal or enamine formation can compete with amide bond formation.
To circumvent this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent alongside the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine) [2].
Why HATU over EDC/HOBt? While traditional carbodiimides like EDC paired with HOBt are effective, HATU is specifically chosen for this synthesis due to the 7-aza effect [3]. The leaving group in HATU is 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom at the 7-position of the HOAt active ester provides anchimeric (neighboring group) assistance. It forms a 7-membered hydrogen-bonded cyclic transition state with the incoming pyrrolidine, drastically accelerating the aminolysis step. This rapid kinetic profile ensures that the amide bond forms instantaneously, outcompeting any potential side reactions at the unprotected aldehyde moiety.
Workflow of HATU-mediated amide coupling for 3-(1-Pyrrolidinylcarbonyl)benzaldehyde synthesis.
Self-Validating Experimental Protocol
The following step-by-step methodology is designed as a self-validating system. The workup steps are explicitly engineered to exploit the acid-base properties of the unreacted starting materials and byproducts, ensuring high purity without the immediate need for column chromatography.
Step 1: Carboxylic Acid Activation
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Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 3-formylbenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M.
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Deprotonation: Add DIPEA (2.5 eq) to the solution. Causality: DIPEA is a sterically hindered base that deprotonates the carboxylic acid without acting as a nucleophile, preventing unwanted side reactions.
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Activation: Add HATU (1.1 eq) in one portion. Stir at room temperature for 15 minutes. Causality: The carboxylate attacks the electron-deficient carbon of HATU, forming an unstable O-acylisouronium salt, which is rapidly intercepted by the displaced HOAt anion to form the reactive OAt-ester [2].
Step 2: Aminolysis
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Coupling: Slowly add pyrrolidine (1.05 eq) dropwise to the activated mixture.
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Monitoring: Stir for 1–2 hours at room temperature. Validation: Monitor via Thin Layer Chromatography (TLC) using a 1:1 Hexanes/Ethyl Acetate solvent system. The reaction is complete when the highly polar baseline spot (carboxylic acid) disappears, replaced by a new, higher-Rf, UV-active spot corresponding to the product.
Step 3: Self-Validating Workup
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Quenching & Extraction: Dilute the reaction mixture with a large volume of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
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Acid Wash: Wash the organic layer twice with 1M HCl. Causality: This step protonates unreacted pyrrolidine and DIPEA, pulling them into the aqueous layer as water-soluble chloride salts.
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Base Wash: Wash the organic layer twice with saturated aqueous NaHCO₃. Causality: This deprotonates any unreacted 3-formylbenzoic acid and the acidic HOAt byproduct (pKa ~3.3), extracting them into the aqueous phase [3].
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Brine Wash & Drying: Wash with brine to remove residual DMF and water, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 3-(1-Pyrrolidinylcarbonyl)benzaldehyde.
Downstream Applications in Medicinal Chemistry
Once synthesized, 3-(1-Pyrrolidinylcarbonyl)benzaldehyde serves as a premium electrophile for generating secondary and tertiary amine libraries via reductive amination [4]. By reacting the aldehyde with various primary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), researchers can rapidly generate benzylamine derivatives. The pre-installed pyrrolidine amide acts as a stable, lipophilic anchor that often enhances the pharmacokinetic profile of the resulting drug candidates.
Reductive amination pathway utilizing the aldehyde moiety for drug scaffold generation.
